![molecular formula C17H16F3N5O B2395403 N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)indolizine-2-carboxamide CAS No. 2034557-29-2](/img/structure/B2395403.png)

N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)indolizine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

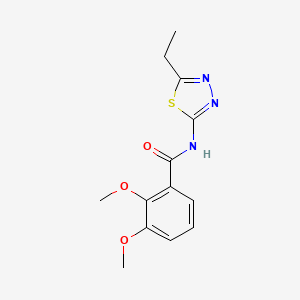

The 1,2,4-triazolo[4,3-a]pyridine scaffold is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridine . This core is a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives often involves the reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid .Molecular Structure Analysis

The 1,2,4-triazolo[4,3-a]pyridine scaffold is a five-membered triazole ring fused with a six-membered pyridine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore .Scientific Research Applications

Synthesis and Chemical Reactions:

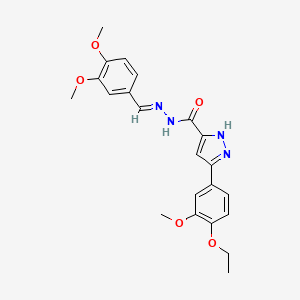

- Research has shown that enaminones can act as precursors for the synthesis of a wide range of compounds, including [1,2,4]triazolo[4,3-a]pyrimidines and pyrazolylcarbonyl[1,2,4]triazolo-[3,4-c][1,2,4]triazines, exhibiting potential antitumor and antimicrobial activities (S. Riyadh, 2011).

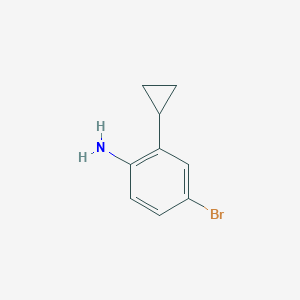

- A study detailed the synthesis of triazolopyridines and related compounds, demonstrating their role in forming indolizines and quinolizines, which are crucial in the development of pharmaceuticals (B. Abarca et al., 1996).

Antimicrobial and Antifungal Activities:

- Novel compounds synthesized from enaminones were screened for their cytotoxic effects against human breast and liver carcinoma cell lines, showing inhibition effects comparable to standard drugs. This suggests potential for developing new cancer treatments (S. Riyadh, 2011).

- The antimicrobial activity of thienopyrimidine derivatives was explored, indicating pronounced activity against various pathogens, highlighting their potential in addressing antibiotic resistance (M. Bhuiyan et al., 2006).

- Another study focused on the synthesis of pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, showing significant antibacterial and antifungal activities, which could lead to new antimicrobial agents (Nada M. Abunada et al., 2008).

Fluorescent Compounds for Biological Studies:

- The synthesis and characterization of compounds with fluorescence properties, such as indolizines fused with tetraazapyrene units, have been reported. These compounds exhibit strong fluorescence and potential for use in biological imaging and molecular probes (Susanne C. Martens et al., 2013).

Mechanism of Action

Target of Action

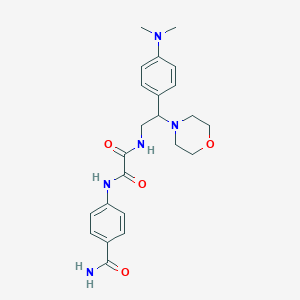

Compounds with a similar triazole core have been found to interact with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

It’s known that triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets through hydrogen bond accepting and donating characteristics, making specific interactions with different target receptors .

Biochemical Pathways

Compounds with a similar triazole core have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition activities . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The compound has shown excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . It also possessed superior c-Met kinase inhibition ability at the nanomolar level . This suggests that the compound may have significant molecular and cellular effects.

properties

IUPAC Name |

N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]indolizine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N5O/c18-17(19,20)12-4-6-25-14(8-12)22-23-15(25)9-21-16(26)11-7-13-3-1-2-5-24(13)10-11/h1-3,5,7,10,12H,4,6,8-9H2,(H,21,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKJNKUEWXOVLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2CNC(=O)C3=CN4C=CC=CC4=C3)CC1C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(tert-butyl)-3-isobutyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2395320.png)

![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2395321.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2395324.png)

![N-(3-chloro-2-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2395338.png)

![6-((2,5-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2395342.png)

![N-[(2-chlorophenyl)methyl]-3-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide](/img/structure/B2395343.png)